molecular formula C5H11NO4 B12520945 3-Amino-3-deoxy-D-arabinopyranose CAS No. 698339-93-4

3-Amino-3-deoxy-D-arabinopyranose

Cat. No.: B12520945
CAS No.: 698339-93-4
M. Wt: 149.15 g/mol
InChI Key: RWBZBZPUFHHHCU-ZRMNMSDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-deoxy-D-arabinopyranose is a monosaccharide derivative characterized by the replacement of the hydroxyl group at the C3 position of D-arabinopyranose with an amino group. This modification imparts unique chemical and biological properties, making it relevant in glycobiology and antibiotic research.

Properties

CAS No.

698339-93-4

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

(3S,4R,5S)-4-aminooxane-2,3,5-triol

InChI

InChI=1S/C5H11NO4/c6-3-2(7)1-10-5(9)4(3)8/h2-5,7-9H,1,6H2/t2-,3-,4+,5?/m1/s1

InChI Key

RWBZBZPUFHHHCU-ZRMNMSDTSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)O)O)N)O

Canonical SMILES

C1C(C(C(C(O1)O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-deoxy-D-arabinopyranose typically involves the selective amination of D-arabinose. One common method includes the use of protective groups to shield other hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve enzymatic processes, where specific enzymes catalyze the conversion of D-arabinose to its amino derivative. This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-deoxy-D-arabinopyranose undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include imines, oximes, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

While "3-Amino-3-deoxy-D-arabinopyranose" is not explicitly detailed in the provided search results, some of the results do discuss related compounds and their applications, which can provide a context for understanding the potential applications of "this compound."

Kanosamine Kanosamine, also known as 3-amino-3-deoxy-alpha-D-glucopyranose, is related to glucose and has an amino group at the 3rd carbon position . Bacillus subtilis utilizes a sugar aminotransferase, NtdA, in the pyridoxal phosphate-dependent equatorial transamination of 3-oxo-α-D-glucose 6-phosphate to form α-D-kanosamine 6-phosphate . This enzyme is involved in the biosynthetic pathway of the antibiotic substance neotrehalosadiamine .

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) DAH7P synthase catalyzes the condensation reaction between phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate . DAH7P is quantified using a modified Aminoff periodate-thiobarbituric acid assay .

Bioactive Peptides Bioactive peptides have pharmaceutical applications as antidiabetic, anticancer, and anti-inflammatory agents . They also show promise in wound healing . LL-37 antimicrobial peptides, for example, can increase re-epithelialization and granulation tissue formation in excisional wounds . Cys-KR12, an LL-37 derivative, has antibacterial and anti-biofilm properties and can stimulate the proliferation of keratinocytes, fibroblasts, and monocytes, which are key to wound healing .

Flavonoids Flavonoids have therapeutic applications, including cardioprotection, antidiabetic, and antiviral properties . Certain flavonoids such as flavon-3-ol, flavones, and flavanones are effective against viral infections . They can inhibit enzymes involved in the virus life cycle and show activity against viruses such as hepatitis C virus, herpes simplex virus 1, and influenza viruses .

Mechanism of Action

The mechanism of action of 3-Amino-3-deoxy-D-arabinopyranose involves its interaction with specific molecular targets and pathways. The amino group at the third carbon position allows it to participate in various biochemical reactions, including enzyme catalysis and substrate binding. This compound can act as a competitive inhibitor or substrate for certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities between 3-Amino-3-deoxy-D-arabinopyranose and related compounds from the evidence:

Compound Name Key Structural Features Biological Role Synthesis Approach References
This compound C3 hydroxyl replaced by amino group; D-arabinopyranose backbone. Potential antibiotic precursor Likely via reductive amination of D-arabinose N/A*
Peonidin 3-arabinoside Anthocyanin with β-D-arabinopyranoside linked to peonidin; hydroxyl and methoxy substituents. Antioxidant pigment in plants Enzymatic glycosylation of peonidin
Hederagenin 3-O-(3,4-O-di-acetyl-α-L-arabinopyranoside)-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside Complex saponin with acetylated α-L-arabinopyranoside and rhamnopyranoside linkages. Surfactant or antimicrobial agent Multi-step glycosylation and acetylation
(1R,2S,3S,4R,6S)-4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]oxy}-2-hydroxycyclohexyl... Cyclohexyl core with β-L-arabinopyranosyl group (3-deoxy, methylamino at C3). Antibiotic candidate (aminoglycoside-like) Enzymatic modification of arabinose derivatives

Note: Direct references for this compound are absent in the evidence; inferences are drawn from analogs.

Key Differences and Implications

Stereochemistry and Backbone Configuration: The target compound (D-arabinopyranose) and the cyclohexyl derivative in (β-L-arabinopyranosyl) differ in enantiomeric configuration, which critically affects binding to biological targets (e.g., bacterial ribosomes) . Peonidin 3-arabinoside (β-D-arabinopyranoside) shares the D-configuration but lacks amino/deoxy modifications, limiting its utility in antibiotic design .

Functional Group Modifications: The amino group at C3 in this compound contrasts with acetylated arabinopyranosides in the hederagenin derivative (), which exhibit enhanced lipid solubility and membrane interaction .

Biological Activity: Aminated arabinopyranose derivatives (e.g., cyclohexyl compound in ) mimic aminoglycosides, suggesting ribosomal targeting for antibacterial activity . Non-aminated analogs like peonidin 3-arabinopyranoside lack this mechanism, instead functioning as antioxidants or pigments .

Biological Activity

3-Amino-3-deoxy-D-arabinopyranose (ADA) is a significant compound in biochemical research due to its structural similarity to various biologically active molecules and its role in microbial metabolism. This article delves into the biological activity of ADA, including its synthesis, mechanisms of action, and implications in antibiotic resistance and other biological processes.

Chemical Structure and Synthesis

This compound is an amino sugar that can be synthesized through various methods, including enzymatic pathways and chemical synthesis. The synthesis typically involves the modification of D-arabinose to introduce an amino group at the C-3 position. This modification alters the compound's reactivity and biological properties.

1. Role in Bacterial Cell Wall Biosynthesis

ADA is implicated in the biosynthesis of bacterial cell walls, particularly in Gram-negative bacteria. It acts as a precursor for the synthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a crucial component of lipopolysaccharides (LPS) that form part of the outer membrane of these bacteria. The process involves:

  • Condensation Reaction : Phosphoenolpyruvate (PEP) condenses with D-arabinose-5-phosphate to yield Kdo-8-phosphate, which is subsequently converted into Kdo through further enzymatic reactions .
  • Enzymatic Pathways : The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase) plays a pivotal role in this pathway by catalyzing the initial step, linking central carbon metabolism with LPS biosynthesis .

2. Antimicrobial Activity

Research has indicated that ADA exhibits antimicrobial properties, potentially influencing bacterial growth and survival. Studies suggest that ADA may interfere with the synthesis of essential components in bacterial cells, thereby exerting an inhibitory effect on pathogenic strains .

Case Study 1: ADA's Role in Antibiotic Resistance

A study investigated the relationship between ADA and antibiotic resistance mechanisms in Escherichia coli. The findings revealed that strains with enhanced ADA production showed increased resistance to multiple antibiotics, including ampicillin and tetracycline. This was attributed to ADA's role in modifying the bacterial cell wall structure, making it less permeable to antibiotics .

Case Study 2: Enzymatic Activity of DAHP Synthase

Another significant study focused on the enzymatic activity of DAHP synthase in the presence of ADA. The results demonstrated that ADA could act as a substrate for DAHP synthase, leading to the production of Kdo under specific conditions. This enzymatic activity was measured using spectrophotometric assays, confirming ADA's role in metabolic pathways essential for bacterial growth .

Data Table: Comparison of Biological Activities

Biological ActivityMechanismOrganismReference
Synthesis of KdoCondensation with PEPGram-negative bacteria
Antimicrobial propertiesInhibition of cell wall synthesisE. coli
Substrate for DAHP synthaseParticipates in shikimate pathwayVarious bacteria

Q & A

Basic: What are the established synthetic routes for 3-amino-3-deoxy-D-arabinopyranose, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
Synthesis typically involves regioselective amination and deoxygenation steps. For example, intermediates like 4,6-O-benzylidene-protected sugars are treated with sodium in liquid ammonia at low temperatures (-60°C) to achieve selective deoxygenation and amination . Key factors include:

  • Solvent systems : THF/methanol mixtures stabilize intermediates and reduce side reactions.
  • Temperature control : Low temperatures (-60°C) minimize epimerization.
  • Protecting groups : Benzylidene or trifluoroacetyl groups prevent unwanted hydroxyl reactivity .
    HR ESI-TOF MS and NMR (¹H/¹³C) are critical for confirming stereochemistry and purity.

Basic: How is the structural configuration of this compound validated in synthetic products?

Methodological Answer:
Structural validation combines:

  • NMR spectroscopy : Anomeric proton signals (δ 4.8–5.5 ppm) and coupling constants (J1,2J_{1,2}) confirm α/β configurations.
  • High-resolution mass spectrometry (HR ESI-TOF MS) : Exact mass matches theoretical values (e.g., [M+H]+ for C₆H₁₃NO₄: 164.0917) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives.

Advanced: What contradictions exist in reported spectral data for this compound derivatives, and how can they be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Solvent-induced chemical shift variations : D₂O vs. CD₃OD alters proton exchange rates for NH groups.
  • Protecting group artifacts : Trifluoroacetyl derivatives (e.g., C₁₂H₁₉F₆NO₅) may obscure native NMR signals .
    Resolution strategies :
    • Use uniform solvent systems for comparative analysis.
    • Deprotect samples (e.g., NH₃/MeOH) before spectral acquisition.
    • Cross-validate with independent techniques (e.g., IR for amine confirmation).

Advanced: How do competing glycosylation pathways affect the synthesis of this compound-containing oligosaccharides?

Methodological Answer:
Competing α/β glycosidic bond formation is influenced by:

  • Donor activation : NIS/TfOH vs. Ph₂SO/Tf₂O alters anomeric leaving group reactivity.
  • Temperature : Lower temperatures favor kinetic β-products.
  • Protecting groups : Bulky groups (e.g., benzylidene) sterically hinder α-attack .
    Optimization :
    • Screen glycosyl donors (e.g., trichloroacetimidates vs. thioglycosides).
    • Use molecular sieves to control moisture-sensitive steps.

Advanced: What challenges arise in studying the biological interactions of this compound in glycoconjugate vaccines?

Methodological Answer:
Key challenges include:

  • Enzymatic stability : Bacterial glycosidases may hydrolyze non-native linkages.
  • Immunogenicity : Amino sugar epitopes can trigger unintended immune responses.
    Experimental design :
    • Use in vitro assays with purified enzymes (e.g., α-L-arabinofuranosidases) to probe stability.
    • Conduct ELISAs with monoclonal antibodies to map epitope specificity.
    • Compare with natural analogs (e.g., D-arabinose in mycobacterial LAM) .

Basic: What are the primary applications of this compound in glycobiology research?

Methodological Answer:
The compound is used to:

  • Mimic natural glycans : Study carbohydrate-protein interactions (e.g., lectin binding).
  • Probe biosynthetic pathways : Trace enzymatic incorporation via radiolabeled (³H/¹⁴C) derivatives.
  • Design inhibitors : Amino groups enable covalent modification of glycosyltransferases.

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:
Yield optimization strategies:

  • Catalyst screening : Transition metals (e.g., Pd/C) enhance deprotection efficiency.
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Byproduct recycling : Recover benzylidene protecting groups via acid hydrolysis.
    Process analytics : Monitor reactions in real-time with inline FTIR or Raman spectroscopy .

Advanced: What computational tools are effective for predicting the conformational dynamics of this compound in solution?

Methodological Answer:

  • Molecular dynamics (MD) simulations : AMBER or GROMACS with carbohydrate force fields (e.g., GLYCAM06).
  • Quantum mechanics (QM) : DFT (B3LYP/6-31G*) calculates puckering energetics (⁴C₁ vs. ¹C₄ chair conformers).
  • NMR-guided modeling : NOE restraints refine rotamer populations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.